4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
Descripción
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrimidine ring. Key structural features include:
- A 4-oxo group at position 4 of the pyrimidine ring.
- A phenyl substituent at position 1 of the pyrazole ring.
- A cyclohexanecarboxamide moiety linked via an N-butyl chain to the pyrimidine nitrogen.
Propiedades
IUPAC Name |
4-butyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-2-3-7-16-10-12-17(13-11-16)21(28)25-26-15-23-20-19(22(26)29)14-24-27(20)18-8-5-4-6-9-18/h4-6,8-9,14-17H,2-3,7,10-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWADWVCDUYVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenylpyrazole with a suitable aldehyde and guanidine under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core . The resulting intermediate is then reacted with butylcyclohexanecarboxylic acid chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, disrupting key biological pathways. For example, it may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Structural Analogs and Modifications
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored for kinase inhibition (e.g., EGFR, Src) and apoptosis induction. Key analogs include:
*Exact molecular formula inferred from structural analogs.
Key Observations:
- Substituent Impact : The target compound’s cyclohexanecarboxamide group distinguishes it from acetohydrazide () or naphthamide () derivatives. This bulky substituent may alter ATP-binding pocket interactions in kinases compared to smaller groups .
- Activity Trends : Compounds with electron-withdrawing groups (e.g., chlorophenyl in PP2) or flexible chains (e.g., benzylidene in 237) show enhanced kinase inhibition. The target compound’s butyl-cyclohexane chain may balance hydrophobicity and steric effects .
Pharmacological and Mechanistic Insights
Kinase Inhibition and Apoptosis
- EGFR Inhibition : Compound 237 () exhibits EGFR IC₅₀ = 0.186 µM, comparable to erlotinib (IC₅₀ = 0.03 µM). The target compound’s carboxamide group may mimic the hydrogen-bonding interactions of erlotinib’s quinazoline core .
- Apoptosis Induction: In , analogs 234–237 induced apoptosis in a substituent-dependent manner (e.g., 235 showed the highest activity).
Structural Activity Relationships (SAR)
- Core Modifications : Substitution at position 1 (phenyl vs. pyridinyl) and position 5 (carboxamide vs. hydrazide) significantly alters potency. For example, PP2’s 4-chlorophenyl group enhances Src affinity, while the target compound’s phenyl group may favor EGFR .
- Side Chain Flexibility : The butyl-cyclohexane chain in the target compound likely increases metabolic stability compared to shorter chains in analogs like 237 .
Actividad Biológica
The compound 4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C22H27N5O2
- Molecular Weight: 397.49 g/mol
- CAS Number: Not specifically listed in the search results but closely related compounds are noted.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .
In a specific study involving a related pyrazolo[3,4-d]pyrimidine derivative (compound 12b ), significant anti-proliferative activity was observed against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 8.21 µM and 19.56 µM respectively . Flow cytometric analyses indicated that this compound induced apoptosis and arrested the cell cycle at the S and G2/M phases.
The mechanism by which these compounds exert their biological effects often involves inhibition of key kinases involved in cell proliferation and survival. The structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows them to act as competitive inhibitors at kinase domains . Molecular docking studies have provided insights into binding affinities and interactions with target proteins, confirming their role as effective inhibitors.
Case Studies
-
Study on EGFR Inhibition:
A study focused on synthesizing new derivatives demonstrated that certain pyrazolo[3,4-d]pyrimidines exhibited potent inhibitory effects against both wild-type and mutant EGFR. Compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant . This highlights the potential for developing targeted therapies for resistant cancer forms. -
In Vitro Testing:
Another investigation assessed various derivatives for their anti-proliferative activities using MTT assays across different cancer cell lines. The results indicated a spectrum of activity, with several compounds showing significant cytotoxic effects compared to standard treatments like erlotinib .
Data Tables
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 12b | Wild-type EGFR | 0.016 | Potent inhibitor |
| Compound 12b | Mutant EGFR (T790M) | 0.236 | Effective against resistance |
| Compound X | A549 Cells | 8.21 | Anti-proliferative |
| Compound Y | HCT-116 Cells | 19.56 | Anti-proliferative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
